molecular formula C15H28O6S B3102699 Propargyl-PEG6-SH CAS No. 1422540-91-7

Propargyl-PEG6-SH

Cat. No.: B3102699
CAS No.: 1422540-91-7
M. Wt: 336.4 g/mol
InChI Key: GZTTZIJFOGZVJD-UHFFFAOYSA-N
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Description

Propargyl-PEG6-SH is a PEG-based PROTAC linker . This heterobifunctional, PEGylated crosslinker features a carboxylic acid at one end and a propargyl group at the other for reaction with azide-containing compounds using click chemistry . The hydrophilic PEG linker facilitates solubility in biological applications .


Synthesis Analysis

This compound can be used in the synthesis of PROTACs . It contains an Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Molecular Structure Analysis

The chemical formula of this compound is C15H28O6S . Its exact mass is 336.16 and its molecular weight is 336.440 .


Chemical Reactions Analysis

This compound is a click chemistry reagent . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical and Chemical Properties Analysis

The elemental analysis of this compound shows that it contains Carbon (53.55%), Hydrogen (8.39%), Oxygen (28.53%), and Sulfur (9.53%) .

Scientific Research Applications

Bioconjugation and Drug Delivery

PEGylation, the process of attaching PEG chains to other molecules, is a pivotal technique in enhancing the therapeutic potential of drugs. It improves solubility, increases resistance to proteolytic degradation, reduces immunogenicity, and extends the circulatory life of drugs. This technique has been utilized in several FDA-approved drugs to enhance pharmacological properties (Thai Thanh Hoang Thi et al., 2020; Yizhi Qi & A. Chilkoti, 2015). PEGylated graphene oxide, for instance, has shown promise in tissue engineering and as a platform for the delivery of therapeutic molecules, highlighting the versatility of PEGylation in biomedical applications (Santanu Ghosh & K. Chatterjee, 2020).

Tissue Engineering

PEGylation is also employed in the field of tissue engineering, where PEGylated materials contribute to the development of scaffolds that support cell attachment, proliferation, and differentiation. These materials are designed to interact beneficially with biological tissues, demonstrating the critical role of PEGylation in regenerative medicine (Santanu Ghosh & K. Chatterjee, 2020).

Addressing PEG Immunogenicity

Despite its widespread use, PEGylation is not without challenges. The immunogenicity of PEG has been a concern, as some patients develop antibodies against PEG, leading to reduced efficacy of PEGylated drugs. This highlights the need for alternative polymers that can overcome the limitations of PEG, suggesting an area of ongoing research and development (Thai Thanh Hoang Thi et al., 2020).

Future Directions

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Biochemical Analysis

Biochemical Properties

Propargyl-PEG6-SH plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome . This compound interacts with various enzymes and proteins, including E3 ubiquitin ligases and target proteins, through its alkyne group, which forms a stable triazole linkage with azide-containing molecules . This interaction is essential for the formation of functional PROTACs, enabling the selective degradation of target proteins.

Cellular Effects

This compound influences various cellular processes by facilitating the degradation of specific proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by targeting proteins involved in these processes for degradation . For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis. Additionally, this compound can modulate immune responses by degrading proteins involved in immune signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs. The alkyne group of this compound undergoes CuAAC with azide-containing molecules, forming a stable triazole linkage . This linkage connects the E3 ubiquitin ligase ligand to the target protein ligand, enabling the recruitment of the E3 ligase to the target protein. The E3 ligase then ubiquitinates the target protein, marking it for degradation by the proteasome . This process effectively reduces the levels of the target protein within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that the degradation of target proteins by PROTACs containing this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound-containing PROTACs can selectively degrade target proteins without causing significant toxicity . At higher doses, there may be threshold effects, including off-target protein degradation and potential toxic or adverse effects . It is essential to optimize the dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes such as E3 ubiquitin ligases and proteasomes, facilitating the ubiquitination and degradation of target proteins . This process can affect metabolic flux and metabolite levels by regulating the abundance of proteins involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of this compound, affecting its activity and function . The compound’s PEG backbone enhances its solubility and bioavailability, facilitating its distribution within biological systems .

Subcellular Localization

This compound is localized to specific subcellular compartments through targeting signals and post-translational modifications. These mechanisms direct this compound to organelles such as the cytoplasm and nucleus, where it can exert its effects on target proteins . The subcellular localization of this compound is critical for its activity and function in degrading target proteins.

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O6S/c1-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20-12-13-21-14-15-22/h1,22H,3-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTTZIJFOGZVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501253142
Record name 3,6,9,12,15,18-Hexaoxaheneicos-20-yne-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422540-91-7
Record name 3,6,9,12,15,18-Hexaoxaheneicos-20-yne-1-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422540-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18-Hexaoxaheneicos-20-yne-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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